3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the activation of tert-butylamidoxime by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), leading to the formation of a nitrile oxide intermediate . This intermediate then undergoes cycloaddition with an appropriate substrate to form the oxadiazole ring. Industrial production methods may involve similar steps but optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic other functional groups, allowing it to bind to active sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N-ethyl-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-7-26(15-16-8-10-17(29-5)11-9-16)32(27,28)18-12-13-20(30-6)19(14-18)21-24-22(31-25-21)23(2,3)4/h8-14H,7,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZFJGPXBUNSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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